1,4-Dibenzoyl-1,4-diazepane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20N2O2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(4-benzoyl-1,4-diazepan-1-yl)-phenylmethanone |
InChI |
InChI=1S/C19H20N2O2/c22-18(16-8-3-1-4-9-16)20-12-7-13-21(15-14-20)19(23)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 |
InChI Key |
MRYDVVNSFHCIFG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Dibenzoyl 1,4 Diazepane and Functionalized Precursors
Strategies for the Construction of the 1,4-Diazepane Core
The synthesis of the 1,4-diazepane scaffold is a pivotal step, and numerous strategies have been developed to achieve this. These methods range from classical cyclization reactions to more modern and efficient multicomponent and annulation strategies.
Cyclization Reactions in the Formation of Saturated 1,4-Diazepanes
Cyclization reactions are a fundamental approach to forming the saturated 1,4-diazepane ring. These methods typically involve the formation of two new bonds to close the seven-membered ring from an acyclic precursor.
One common strategy is the condensation of diamines with dicarbonyl compounds, followed by reduction. For instance, 1,4-diazepanes have been prepared through the condensation of 2,2’-(1,3-propanediyldiimino)diphenols with glyoxal, which yields bisbenzoxazolidines that are subsequently reduced with a borane-dimethyl sulfide (B99878) complex (BH3–DMS) to form the diazepane ring in high yields (75-83%). researchgate.net
Another key method is intramolecular cyclization. This can be achieved through reactions like asymmetric reductive amination, which is particularly useful for preparing chiral amines and, by extension, chiral 1,4-diazepanes. researchgate.net Palladium-catalyzed carboamination reactions have also been successfully employed for the synthesis of saturated 1,4-benzodiazepines, a related class of compounds. This method involves the coupling of N-allyl-2-aminobenzylamine derivatives with aryl bromides, demonstrating a rare example of a 7-membered ring-forming alkene difunctionalization reaction. nih.gov For non-fused diazepanes, a similar intramolecular approach starting from suitable acyclic amino-alkene precursors can be envisioned. Furthermore, the intramolecular EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling of amino acids has been used as a key step in forming the seven-membered ring of 1,4-diazepane derivatives. researchgate.net
Table 1: Selected Cyclization Strategies for 1,4-Diazepane and Analog Synthesis This table is interactive. You can sort and filter the data.
| Starting Materials | Key Reagents/Catalysts | Product Type | Reported Yield | Reference |
|---|---|---|---|---|
| 2,2’-(1,3-propanediyldiimino)diphenols, Glyoxal | BH3–DMS (reduction) | Fused 1,4-Diazepane | 75-83% | researchgate.net |
| Amino acid precursors | EDC (coupling agent) | Substituted 1,4-Diazepane | Not specified | researchgate.net |
| N-allyl-2-aminobenzylamine, Aryl bromide | PdCl2(MeCN)2, PPh2Cy, NaOtBu | Saturated 1,4-Benzodiazepine (B1214927) | Good | nih.gov |
| N-Tosyl-disubstituted 2-aminobenzylamines, Propargylic carbonates | Pd(PPh3)4 | Substituted 1,4-Benzodiazepine | Up to 71% | mdpi.com |
Multicomponent Reaction (MCR) Approaches to Diazepane Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and versatile toolbox for constructing complex heterocyclic systems like diazepanes. nih.govrsc.org These reactions are atom-economical and can rapidly generate diverse molecular scaffolds. nih.govlatrobe.edu.au
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR used in this context. For the synthesis of 1,4-benzodiazepine scaffolds, an Ugi-deprotection-cyclization (UDC) strategy has been developed. nih.gov In this approach, a bifunctional starting material, such as an amino acid derivative, an isocyanide, an aldehyde, and another amine or acid are combined. The product of the Ugi reaction is then subjected to a deprotection step, which reveals a reactive functional group that subsequently undergoes intramolecular cyclization to form the 1,4-diazepine ring. nih.gov For example, methyl anthranilate can serve as the amine component, which after the Ugi reaction and subsequent deprotection, allows for condensation between a free amine and an ester group to form the seven-membered ring. nih.gov While many published examples focus on benzodiazepines, the principles are directly applicable to the synthesis of the core 1,4-diazepane ring by selecting appropriate non-aromatic precursors. rsc.org
Annulation and Ring-Closure Strategies for Diazepane Synthesis
Annulation refers to a ring-forming process where a new ring is fused onto a pre-existing molecular fragment through the formation of two new bonds. scripps.edu This strategy is highly effective for constructing bicyclic or polycyclic systems containing the diazepane core.
A notable example is the domino process involving the in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization. acs.orgnih.gov This step- and atom-economical protocol allows for the synthesis of 1,4-diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates, often under solvent-free conditions. acs.orgnih.gov
Another powerful strategy is the aza-Robinson annulation, which has been adapted for the synthesis of fused bicyclic amides. nih.gov This sequence involves a conjugate addition followed by an intramolecular aldol (B89426) condensation to build a new ring. nih.govmasterorganicchemistry.com Similarly, tandem enantioselective transamination/seven-membered ring annulation has been reported as a key step in the concise synthesis of suvorexant, a dual orexin (B13118510) inhibitor, showcasing the power of annulation in constructing complex molecules with a diazepine (B8756704) core. researchgate.net These strategies highlight the utility of controlled, sequential reactions to efficiently build the diazepane framework. chim.it
Benzoyl Protecting Group Chemistry in Nitrogen Heterocycles
The introduction of benzoyl groups onto the nitrogen atoms of the 1,4-diazepane core transforms it into 1,4-Dibenzoyl-1,4-diazepane. The benzoyl group, with the formula C₆H₅CO-, is a common functional group and is used as a protecting group for amines in organic synthesis. wikipedia.org
Introduction of Benzoyl Moieties onto Aliphatic Nitrogen Atoms
The introduction of a benzoyl group onto an aliphatic nitrogen atom is a standard transformation known as N-benzoylation. byjus.com This reaction is typically an example of nucleophilic acyl substitution. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of a benzoylating agent.
The most common benzoylating agent is benzoyl chloride (C₆H₅COCl). wikipedia.org The reaction is usually carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), which serves to neutralize the hydrochloric acid (HCl) byproduct. byjus.com Alternatively, the Schotten-Baumann reaction conditions, involving an amine, benzoyl chloride, and aqueous sodium hydroxide (B78521), can be employed. This process converts primary and secondary amines into their corresponding benzamides.
The general mechanism involves the attack of the amine's lone pair of electrons on the carbonyl carbon of benzoyl chloride, leading to a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and the base removes a proton from the nitrogen atom, yielding the final N-benzoylated product. Benzoyl esters and amides are common in organic chemistry, and the resulting amide bond is generally stable. wikipedia.org
Table 2: Common Reagents for N-Benzoylation This table is interactive. You can sort and filter the data.
| Benzoylating Agent | Typical Base | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Benzoyl Chloride | Pyridine, Triethylamine | Acyl Substitution | Common, efficient, generates HCl byproduct. | wikipedia.orgbyjus.com |
| Benzoyl Chloride | Aqueous NaOH | Schotten-Baumann Reaction | Two-phase system, suitable for many amines. | byjus.com |
| Benzoic Anhydride | (none required or base catalyst) | Acyl Substitution | Milder than benzoyl chloride, byproduct is benzoic acid. | |
| Benzoyl-CoA | (Enzymatic) | Thioester Acyl Transfer | Source of benzoyl groups in natural systems. | wikipedia.org |
Regioselective N-Benzoylation Techniques for 1,4-Diazepanes
For the synthesis of this compound from the parent 1,4-diazepane, regioselectivity is not a concern due to the molecule's C₂ symmetry. Both nitrogen atoms are chemically equivalent, and the reaction with a sufficient amount of benzoylating agent (at least two equivalents) will lead to the desired disubstituted product.
The primary challenge in the benzoylation of 1,4-diazepane is controlling the degree of substitution. Achieving selective mono-benzoylation to produce 1-Benzoyl-1,4-diazepane would require careful control of stoichiometry, typically by using one equivalent or less of the benzoylating agent. However, such reactions often result in a mixture of the starting material, the mono-substituted product, and the di-substituted product (this compound), necessitating chromatographic separation.
To achieve high yields of the dibenzoylated product, an excess of the benzoylating agent and base is typically used to ensure the reaction goes to completion. The second benzoylation is generally slower than the first due to the electron-withdrawing effect of the first benzoyl group, which reduces the nucleophilicity of the second nitrogen atom. However, under forcing conditions, the reaction proceeds to furnish the symmetrical this compound. While direct studies on the regioselective benzoylation of substituted 1,4-diazepanes are not abundant, principles from related heterocyclic systems suggest that steric hindrance and the electronic nature of existing substituents on the diazepane ring would be the key factors directing the site of benzoylation in an unsymmetrical derivative. nih.gov
Optimization of Benzoylation Reaction Conditions (e.g., solvent effects, catalysts)
The benzoylation of amines, a fundamental transformation in organic synthesis, is subject to significant optimization to enhance yield, purity, and reaction efficiency. The classic Schotten-Baumann reaction conditions serve as a primary template for the N,N'-dibenzoylation of 1,4-diazepane. This method typically involves reacting the diamine with benzoyl chloride in a two-phase solvent system, often comprising an organic solvent and water, in the presence of a base. unacademy.comchemicalforums.com
The choice of base is critical; aqueous sodium hydroxide is commonly used to neutralize the hydrochloric acid byproduct, thereby preventing the protonation of the unreacted amine and driving the reaction to completion. unacademy.com Alternatively, organic bases like pyridine can be employed, which not only scavenge the acid but can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. unacademy.com
Solvent selection plays a pivotal role in reaction kinetics and product isolation. A biphasic system, such as dichloromethane/water or diethyl ether/water, facilitates the separation of the organic product from the aqueous inorganic salts. For homogeneous reactions, aprotic solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF) can be used, particularly when paired with non-aqueous bases like triethylamine.
Recent advancements have focused on developing milder, more selective catalytic systems. Organocatalysts, for instance, have emerged as a metal-free alternative. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to effectively catalyze the regioselective benzoylation of polyols using 1-benzoylimidazole as the acylating agent, a strategy that could be adapted for diamines. nih.gov Such methods offer the advantage of mild conditions and high selectivity, minimizing the formation of side products. nih.gov
The optimization of these parameters—solvent, base/catalyst, temperature, and stoichiometry—is crucial for achieving high yields of this compound.
| Parameter | Condition/Reagent | Effect on Reaction | Reference |
|---|---|---|---|
| Solvent | Biphasic (e.g., DCM/H₂O) | Facilitates reaction by partitioning reagents and simplifies workup by separating product from byproducts. | unacademy.com |
| Aprotic (e.g., Acetonitrile, THF) | Provides a homogeneous reaction medium, often used with organic bases. Can improve solubility of reactants. | scielo.br | |
| Base/Catalyst | Aqueous NaOH/KOH | Acts as an acid scavenger, neutralizing HCl byproduct to drive the reaction forward. | unacademy.comchemicalforums.com |
| Pyridine | Serves as both an acid scavenger and a nucleophilic catalyst, potentially increasing the reaction rate. | unacademy.com | |
| DBU (organocatalyst) | Offers a mild, metal-free catalytic approach, enhancing selectivity, particularly with less reactive acylating agents. | nih.gov | |
| Acylating Agent | Benzoyl Chloride | Highly reactive, commonly used in Schotten-Baumann conditions, but generates corrosive HCl. | unacademy.com |
| 1-Benzoylimidazole | Milder, non-acid generating acylating agent, often used in catalyst-mediated selective benzoylations. | nih.gov |
Advanced Synthetic Protocols for this compound
Beyond the direct optimization of classical methods, advanced protocols offer alternative and often more sophisticated routes to this compound.
Direct N,N'-Dibenzoylation of 1,4-Diazepane
The most straightforward method for synthesizing this compound is the direct acylation of the parent 1,4-diazepane heterocycle. This protocol typically involves the slow addition of at least two equivalents of benzoyl chloride to a solution of 1,4-diazepane and a suitable base, such as triethylamine or aqueous sodium hydroxide. unacademy.com The reaction is generally exothermic and requires cooling to control the reaction rate and prevent side reactions. Upon completion, the solid product often precipitates from the reaction mixture or can be isolated through extraction and subsequent crystallization. This method is valued for its atom economy and procedural simplicity.
Synthesis via Functionalized Precursors and Post-Cyclization Benzoylation
An alternative strategy involves constructing the diazepane ring from acyclic precursors, followed by the introduction of the benzoyl groups. This multi-step approach offers greater flexibility for introducing substituents onto the diazepane backbone. For example, a synthetic pathway could begin with the protection of one nitrogen on a diamine precursor, followed by cyclization to form a mono-protected 1,4-diazepane derivative. google.com Subsequent deprotection and a final dibenzoylation step would yield the target compound. This method is particularly useful for creating complex diazepane analogs where direct dibenzoylation of the parent amine might be problematic or low-yielding. researchgate.net
Catalytic Systems in the Synthesis of N-Benzoylated Diazepanes
Modern catalysis provides powerful tools for C-N bond formation, which can be applied to the synthesis of N-acylated heterocycles. While palladium and copper-catalyzed Buchwald-Hartwig amination reactions are more commonly associated with N-arylation, analogous catalytic systems can be adapted for N-acylation. mdpi.combeilstein-journals.org For instance, a copper(I)-catalyzed coupling of a diamine with an aryl iodide offers a route to N,N'-diarylated diamines, and similar principles can be explored for benzoylation using appropriate benzoyl sources. beilstein-journals.org
Deprotection Strategies for N-Benzoyl Groups in 1,4-Diazepane Systems
In multi-step syntheses, N-benzoyl groups can function as protecting groups for amines. Their removal is necessary to liberate the free amine for subsequent transformations. The benzoyl group forms a stable aliphatic amide, the cleavage of which requires specific and often vigorous conditions.
Chemoselective Removal of Benzoyl Protecting Groups from Aliphatic Amides
The deprotection of N-benzoyl groups from aliphatic amides like this compound is challenging due to the high stability of the amide bond. Standard methods for cleavage involve hydrolysis under harsh acidic or basic conditions. researchgate.net For example, refluxing in concentrated hydrochloric acid or heating with a strong base like sodium hydroxide in an alcoholic solvent can effect the hydrolysis. researchgate.net
However, these conditions lack chemoselectivity and can degrade other sensitive functional groups within the molecule. The development of milder, more selective methods is an area of active research. While methods for N-benzyl group removal via hydrogenolysis are well-established, these are not applicable to the N-benzoyl amide bond. commonorganicchemistry.com
Alternative strategies focus on activating the amide bond towards cleavage. For instance, treatment with p-toluenesulfonic acid in refluxing toluene (B28343) has been reported for the debenzylation of certain N-benzylamides, and similar acid-mediated approaches could be explored for benzoyl groups. researchgate.net The key challenge remains achieving cleavage of the robust benzoyl-nitrogen bond while preserving the integrity of the rest of the molecular structure.
| Method | Reagents & Conditions | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | Concentrated HCl or H₂SO₄, reflux | Effective for robust substrates. | Harsh conditions, not chemoselective, can degrade sensitive molecules. | researchgate.net |
| Base Hydrolysis | NaOH or KOH in H₂O/alcohol, heat | Strong cleavage conditions. | Lacks selectivity, can cause epimerization in chiral centers. | researchgate.net |
| Acid-Mediated (Exploratory) | p-TsOH, refluxing toluene | Potentially milder than strong mineral acids. | Effectiveness and selectivity for N-benzoyl groups need specific investigation. | researchgate.net |
Development of Mild and Efficient Deprotection Methodologies
The benzoyl group, forming a stable amide bond, is a robust protecting group for amines. However, its removal often requires harsh conditions, such as prolonged heating in strongly acidic or basic aqueous solutions, which can be incompatible with sensitive functional groups elsewhere in the molecule. libretexts.orgresearchgate.net This has driven the development of milder and more efficient deprotection methodologies.
While the direct deprotection of this compound is not extensively detailed in dedicated studies, the cleavage of N-benzoyl groups from various amides has been explored. These methods provide insight into potential conditions applicable to the target compound. Basic hydrolysis, though often requiring vigorous conditions, can be achieved using reagents like sodium hydroxide in a mixed solvent system such as methanol/dioxane, which can offer milder conditions than traditional aqueous systems. researchgate.netarkat-usa.org Acid-catalyzed hydrolysis is also a standard method, typically employing concentrated hydrochloric acid under reflux. researchgate.net
The search for milder conditions has led to the exploration of alternative reagents. For comparison, methods developed for the cleavage of the related N-benzyl protecting group are often considered. These include catalytic transfer hydrogenation, oxidation with reagents like molecular oxygen, or the use of various Lewis acids. researchgate.netchemicalforums.com While mechanistically different from amide hydrolysis, these approaches highlight the ongoing effort to move away from harsh hydrolytic protocols. A summary of representative deprotection conditions for N-acyl and related groups is presented below.
| Reagent/System | Conditions | Substrate Type | Notes |
|---|---|---|---|
| Conc. HCl | Reflux | N-Benzoyl Amide | Standard, but harsh, acid hydrolysis. researchgate.net |
| NaOH / KOH | Aqueous, heat | N-Benzoyl Amide | Classic base-promoted hydrolysis; requires heating. libretexts.orgbyjus.com |
| NaOH in MeOH/Dioxane | Reflux | Secondary/Tertiary Amides | Offers a non-aqueous, potentially milder alternative. researchgate.net |
| p-TsOH | Refluxing Toluene | N-Benzylamides | Effective for certain activated amides. researchgate.net |
| H₂ / Pd/C | Various | N-Benzyl Amines | Common for N-benzyl groups, not N-benzoyl. commonorganicchemistry.com |
| Laccase / TEMPO / O₂ | Aqueous medium | N-Benzylated Amines | Enzymatic, mild, and environmentally friendly approach. rsc.org |
Mechanistic Insights into Benzoyl Cleavage Reactions
The cleavage of the benzoyl group from this compound is fundamentally an amide hydrolysis reaction. The mechanism of this process is well-understood and can proceed under either acidic or basic catalysis.
Acid-Catalyzed Mechanism:
The acid-catalyzed hydrolysis of amides is a multi-step process that enhances the electrophilicity of the carbonyl carbon.
Protonation: The reaction begins with the protonation of the carbonyl oxygen atom. This is the most basic site on the amide, as the nitrogen lone pair is delocalized by resonance. youtube.comacs.org
Nucleophilic Attack: A weak nucleophile, typically a water molecule, attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. acs.org
Proton Transfer: A series of proton transfers occurs. A proton is lost from the oxygen originating from the water molecule, and the nitrogen atom is protonated. This converts the amino group into a better leaving group (an amine or ammonium (B1175870) ion).
Elimination: The lone pair on the hydroxyl group reforms the carbonyl double bond, expelling the amine as the leaving group.
Deprotonation: The final step is the deprotonation of the newly formed carbonyl, yielding the carboxylic acid (benzoic acid) and regenerating the acid catalyst.
This reaction is generally considered irreversible because under acidic conditions, the amine product is immediately protonated to form an ammonium salt, which is not nucleophilic and cannot re-attack the carboxylic acid. libretexts.orgyoutube.com
Base-Catalyzed (Base-Promoted) Mechanism:
Base-catalyzed hydrolysis involves the direct attack of a strong nucleophile, the hydroxide ion, on the amide carbonyl. chemistrysteps.com
Nucleophilic Addition: The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org
Elimination: The carbonyl group is reformed by the elimination of the amide anion (R₂N⁻), which is a very poor leaving group. This step is generally unfavorable and is the reason why amide hydrolysis under basic conditions is often difficult. libretexts.orgchemistrysteps.com
Because a full equivalent of base is consumed in this final deprotonation step, the reaction is more accurately described as base-promoted rather than base-catalyzed. libretexts.org
Structural Elucidation and Advanced Spectroscopic Characterization of 1,4 Dibenzoyl 1,4 Diazepane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 1,4-Dibenzoyl-1,4-diazepane, offering detailed insights into the proton and carbon frameworks of the molecule.
Comprehensive ¹H NMR Spectroscopic Analysis and Proton Resonance Assignments
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the diazepane ring and the two benzoyl groups. Due to the molecule's symmetry, certain proton signals may be equivalent, simplifying the spectrum. However, the conformational flexibility of the seven-membered diazepane ring can lead to complex signal broadening or splitting patterns at room temperature.
Based on data from analogous structures, such as 2-(4-Benzoyl-1,4-diazepan-1-yl)-N-phenylacetamide, the proton signals can be assigned as follows. arabjchem.org The aromatic protons of the benzoyl groups typically resonate in the downfield region, between δ 7.0 and 8.0 ppm. arabjchem.org The protons of the diazepane ring are expected to appear as a series of multiplets in the upfield region, generally between δ 1.8 and 4.0 ppm. arabjchem.org
The methylene (B1212753) protons of the diazepane ring are diastereotopic due to the ring's non-planar conformation and the presence of the bulky benzoyl substituents. This results in distinct chemical shifts and complex coupling patterns for the axial and equatorial protons. The protons on the carbons adjacent to the nitrogen atoms (C2/C7 and C3/C6) would likely appear as multiplets due to coupling with neighboring protons. The central methylene protons (C5) would also present a multiplet.
A representative, albeit for a closely related structure, ¹H NMR data is presented in the table below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.41 | d |
| Aromatic-H | 7.33 | q |
| Aromatic-H | 7.12 | t |
| Diazepane-H (CH₂) | 3.84 | m |
| Diazepane-H (CH₂) | 3.55 | m |
| Diazepane-H (CH) | 3.34 | s |
| Diazepane-H (CH) | 3.26 | s |
| Diazepane-H (CH) | 3.02 | m |
| Diazepane-H (CH) | 2.88 | m |
| Diazepane-H (CH₂) | 2.81 | m |
| Diazepane-H (CH₂) | 2.04 | m |
| Diazepane-H (CH₂) | 1.85 | m |
| Table 1: Illustrative ¹H NMR data based on a closely related analog, 2-(4-Benzoyl-1,4-diazepan-1-yl)-N-phenylacetamide. arabjchem.org d=doublet, q=quartet, t=triplet, m=multiplet, s=singlet. |
Detailed ¹³C NMR Spectroscopic Analysis and Carbon Connectivity Elucidation
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The spectrum is expected to show signals for the carbonyl carbons, the aromatic carbons of the benzoyl groups, and the aliphatic carbons of the diazepane ring.
The carbonyl carbons of the benzoyl groups are typically observed in the most downfield region of the spectrum, around δ 165-175 ppm. tubitak.gov.tr The aromatic carbons will appear in the range of δ 125-140 ppm. Due to the symmetry of the benzoyl groups, fewer than six signals may be observed for the aromatic carbons. The chemical shifts of the diazepane ring carbons are expected in the upfield region, typically between δ 40 and 60 ppm. tubitak.gov.tr The carbons adjacent to the nitrogen atoms (C2/C7 and C3/C6) will be shifted further downfield compared to the central carbon (C5) due to the electron-withdrawing effect of the nitrogen atoms.
An illustrative table of expected ¹³C NMR chemical shifts is provided below, based on data from similar diazepine (B8756704) structures. tubitak.gov.tr
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Benzoyl) | 165 - 175 |
| C-aromatic (quaternary) | 135 - 140 |
| C-aromatic (CH) | 125 - 130 |
| C2/C7 (Diazepane) | 45 - 55 |
| C3/C6 (Diazepane) | 45 - 55 |
| C5 (Diazepane) | 25 - 35 |
| Table 2: Expected ¹³C NMR chemical shift ranges for this compound based on analogous compounds. tubitak.gov.tr |
Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Confirmation
Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of proton and carbon signals and for confirming the structural and stereochemical details of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to trace the connectivity of the protons within the diazepane ring, confirming the sequence of the methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is crucial for assigning the carbon signals of the diazepane ring and the aromatic rings by linking them to their attached protons, which are often more easily assigned.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This technique is particularly useful for identifying the quaternary carbons (like the carbonyl and the ipso-carbon of the benzoyl group) and for confirming the connection of the benzoyl groups to the nitrogen atoms of the diazepane ring. For instance, correlations between the protons on C2/C7 of the diazepane ring and the carbonyl carbon of the benzoyl group would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for determining the stereochemistry and conformation of the molecule. nih.gov In this compound, NOESY can help to elucidate the preferred conformation of the seven-membered ring (e.g., chair, boat, or twist-boat) by identifying through-space interactions between protons on different parts of the ring. nih.gov For example, NOE correlations between axial and equatorial protons on the same and adjacent carbons can help define the ring's geometry.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.
Identification of Characteristic Vibrational Modes of the 1,4-Diazepane Ring System
The 1,4-diazepane ring system will exhibit characteristic vibrational modes, primarily C-H and C-N stretching and bending vibrations. The C-H stretching vibrations of the methylene groups in the diazepane ring are expected in the region of 2850-3000 cm⁻¹. The C-N stretching vibrations of the tertiary amines within the ring typically appear in the 1250-1020 cm⁻¹ range, although these can be weak and part of a complex fingerprint region.
Spectroscopic Signatures of the Benzoyl Carbonyl and Aromatic Moieties
The benzoyl groups introduce strong and characteristic absorption bands in the IR spectrum. The most prominent of these is the C=O stretching vibration of the amide carbonyl group, which is expected to appear in the region of 1630-1680 cm⁻¹. nih.gov The exact position of this band can be influenced by the electronic and steric environment. The aromatic C-H stretching vibrations of the benzene (B151609) rings are typically observed as a group of weak to medium bands above 3000 cm⁻¹. Furthermore, the C=C stretching vibrations within the aromatic rings usually give rise to a series of absorptions in the 1600-1450 cm⁻¹ region. nih.gov
A summary of the expected characteristic IR absorption bands is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Benzoyl C=O | Stretching | 1630 - 1680 |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H (Diazepane) | Stretching | 2850 - 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-N (Diazepane) | Stretching | 1020 - 1250 |
| Table 3: Expected characteristic IR absorption bands for this compound. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing critical information about a molecule's weight and structure. For this compound, mass spectrometry, particularly high-resolution mass spectrometry, is indispensable for confirming its elemental composition and elucidating its structural features through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places, which allows for the unambiguous determination of a compound's molecular formula. savemyexams.com Standard mass spectrometry might identify the nominal mass of a molecule, but HRMS can distinguish between different compounds that have the same nominal mass but different elemental compositions. savemyexams.com
For this compound, the molecular formula is C₁₉H₂₀N₂O₂. Using the precise atomic masses of the constituent elements (Carbon: 12.0000, Hydrogen: 1.0078, Nitrogen: 14.0031, Oxygen: 15.9949), the exact theoretical monoisotopic mass can be calculated. savemyexams.com
Table 1: Theoretical Mass Calculation for C₁₉H₂₀N₂O₂
| Element | Count | Accurate Atomic Mass (Ar) | Total Mass |
|---|---|---|---|
| Carbon | 19 | 12.0000 | 228.0000 |
| Hydrogen | 20 | 1.0078 | 20.1560 |
| Nitrogen | 2 | 14.0031 | 28.0062 |
| Oxygen | 2 | 15.9949 | 31.9898 |
| Total | | | 308.1520 |
An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would measure the mass-to-charge ratio of the molecular ion ([M+H]⁺) of this compound. nih.govrsc.org A measured value matching the calculated exact mass of 308.1520 Da would confirm the molecular formula C₁₉H₂₀N₂O₂. This level of accuracy is crucial for differentiating it from other potential isomers or compounds with the same nominal mass. For instance, techniques like electrospray ionization (ESI) in positive mode are commonly used for such analyses. nih.govrsc.org
In mass spectrometry, after ionization, molecules often break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the original molecular structure. Analysis of these patterns provides a fingerprint that helps to elucidate the structure of the parent molecule.
The structure of this compound contains several key functional groups: two amide linkages and a seven-membered diazepane ring. The fragmentation would likely be directed by these features.
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups (C=O) is a common fragmentation pathway for ketones and amides. libretexts.org This could lead to the loss of a benzoyl group (C₆H₅CO, mass 105 Da) or the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105), which is often a prominent peak in the spectrum of benzoylated compounds.
Cleavage of the Diazepane Ring: The seven-membered ring can undergo cleavage. Characteristic fragments related to the diazepane ring system are expected. vulcanchem.com For related 1,4-dibenzodiazepines, fragmentation routes often originate from the molecular ion (M⁺) or the [M-1]⁺ ion. researchgate.net
McLafferty Rearrangement: Primary amides can show a base peak due to the McLafferty rearrangement, although this is less common for the N,N'-disubstituted amide structure present in this compound. libretexts.org
The resulting mass spectrum would display a molecular ion peak (e.g., [M+H]⁺ at m/z 309.1593 in HRMS) and several fragment ions. The precise masses of these fragments help to piece together the original structure and can be used to differentiate between isomers.
Table 2: Predicted Fragmentation Ions for this compound
| Fragment Ion | Proposed Structure | m/z (Nominal) |
|---|---|---|
| [C₆H₅CO]⁺ | Benzoyl cation | 105 |
| [M - C₆H₅CO]⁺ | Loss of a benzoyl group | 203 |
X-ray Crystallography for Solid-State Structure Determination
While specific crystallographic data for this compound is not widely published, analysis of its close derivatives provides significant insight into its likely solid-state structure. For example, the crystal structure of 1,4-ditosyl-1,4-diazepane (B1297171), a related compound, has been determined. nih.gov In this derivative, the seven-membered diazepane ring is disordered, and the molecule adopts a specific conformation stabilized by intramolecular interactions. nih.gov
Structural analyses of other seven-membered diazepine derivatives show that the ring can adopt various conformations, such as twist or sofa forms. tandfonline.com For this compound, the bulky benzoyl groups attached to the nitrogen atoms would significantly influence the conformation of the flexible seven-membered ring.
Table 3: Representative Crystallographic Data for a Diazepane Derivative (1,4-ditosyl-1,4-diazepane)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | nih.gov |
| a (Å) | 6.3407 (13) | nih.gov |
| b (Å) | 10.367 (2) | nih.gov |
| c (Å) | 30.516 (6) | nih.gov |
| V (ų) | 2005.9 (7) | nih.gov |
The determination of the crystal structure would confirm the stereochemistry and the precise spatial arrangement of the benzoyl substituents relative to the diazepane ring.
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. energetic-materials.org.cn These forces dictate the physical properties of the crystalline material. For this compound, several types of interactions are expected to be significant.
Hydrogen Bonding: Although lacking traditional O-H or N-H donors, weak C–H···O hydrogen bonds are likely to be present, where hydrogen atoms from the diazepane ring or the phenyl groups interact with the oxygen atoms of the carbonyl groups. In the crystal structure of 1,4-ditosyl-1,4-diazepane, molecules are linked into chains by such weak intermolecular C–H···O interactions. nih.gov Hirshfeld surface analysis of similar benzodiazepine (B76468) structures confirms that H···O/O···H interactions contribute significantly to the crystal packing. mdpi.com
π-π Stacking: The presence of two benzoyl groups introduces aromatic rings that can interact via π-π stacking. This type of interaction, where the electron clouds of adjacent aromatic rings overlap, would play a role in the molecular packing. energetic-materials.org.cn
The combination of these intermolecular forces determines how the molecules of this compound arrange themselves, influencing the density, stability, and other macroscopic properties of the crystal. mdpi.comuni-hamburg.de
Conformational Analysis and Dynamic Stereochemistry of 1,4 Dibenzoyl 1,4 Diazepane
Conformational Landscape of the Seven-Membered 1,4-Diazepane Ring
The 1,4-diazepane ring is a seven-membered, saturated heterocycle containing two nitrogen atoms. Its conformational flexibility allows it to adopt several non-planar arrangements to minimize torsional and angular strain.
Saturated seven-membered rings like 1,4-diazepane lack the high symmetry of cyclohexane (B81311) and instead possess a variety of flexible conformations. The primary low-energy conformations are typically variations of the chair and boat forms. nih.gov Research on substituted 1,4-diazepanes has identified chair, boat, and twist-boat conformations as key players in their conformational equilibrium. nih.govnih.gov
For instance, crystallographic studies of N,N'-disubstituted-1,4-diazepane derivatives have revealed the adoption of an unexpected low-energy twist-boat ring conformation. nih.gov In other cases, such as t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one, the seven-membered diazepine (B8756704) ring adopts a chair conformation. nih.gov The relative stability of these conformations is subtle, and the energy barriers for interconversion are generally low, leading to a dynamic equilibrium in solution. The specific substitution pattern on the ring and nitrogen atoms is a critical determinant of which conformation is preferred. nih.gov
| Conformation | Key Structural Features | Observed In |
|---|---|---|
| Chair | A relatively stable, puckered form analogous to the cyclohexane chair. | Derivatives of 1,4-diazepan-5-one. nih.gov |
| Boat | A more flexible form, often an intermediate in ring inversion. Can be stabilized by specific substitutions. | N-nitroso derivatives of 1,4-diazepan-5-one. nih.gov |
| Twist-Boat | A twisted form of the boat conformation, often found to be a low-energy state for N,N'-disubstituted diazepanes. nih.gov | N,N'-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists. nih.gov |
The introduction of substituents onto the nitrogen atoms of the 1,4-diazepane ring profoundly impacts its conformational behavior. The two benzoyl groups in 1,4-dibenzoyl-1,4-diazepane introduce significant steric bulk and electronic effects that restrict the ring's flexibility.
The substitution of a hydrogen atom with a larger group, such as a benzoyl or nitroso group, can alter the preferred conformation. nih.gov For example, the change from a secondary amine (N-H) to a tertiary N-nitroso derivative was shown to shift the ring conformation from a chair to a boat form. nih.gov The bulky benzoyl groups are expected to have a similar, if not greater, influence. They increase the energy barrier for ring inversion, the process by which the ring flips from one conformation to another. This is due to the increased steric hindrance that must be overcome in the transition state of the inversion process. acs.org Furthermore, the planar nature of the amide bond, resulting from resonance between the nitrogen lone pair and the carbonyl group, imposes additional geometric constraints on the ring, further reducing its dynamic freedom compared to the unsubstituted parent ring.
Conformational Isomerism and Atropisomerism in N,N'-Dibenzoylated Systems
In addition to the ring's puckering, this compound exhibits other forms of isomerism arising from hindered rotation around single bonds, a phenomenon central to its dynamic stereochemistry.
The bond connecting the diazepane nitrogen to the carbonyl carbon of the benzoyl group (the N-C(O) amide bond) is not a simple single bond. Due to resonance, where the nitrogen's lone pair of electrons delocalizes into the carbonyl pi-system, this bond possesses significant partial double-bond character. science.gov This electronic feature results in a substantial energy barrier to rotation, typically in the range of 50 to 90 kJ/mol for amides. ias.ac.in
This hindered rotation can give rise to distinct and slowly interconverting rotational isomers, or rotamers. Because this compound has two such N-C(O) bonds, multiple stable conformers can exist due to the different possible orientations of the two benzoyl groups relative to the diazepane ring. If the steric bulk is large enough to allow for the isolation of these rotamers, they are known as atropisomers. Hindered rotation can also occur, albeit to a lesser extent, around the C(O)-phenyl bond.
Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for studying dynamic processes like conformational changes and hindered bond rotation. bhu.ac.in For a molecule like this compound, different rotamers will have chemically non-equivalent nuclei, leading to separate sets of signals in the NMR spectrum at low temperatures where the interconversion is slow on the NMR timescale. bhu.ac.in
As the temperature of the sample is increased, the rate of rotation around the N-C(O) bonds increases. This causes the distinct signals for each rotamer to broaden and move closer together. scholaris.ca At a specific temperature, known as the coalescence temperature (Tc), the two signals merge into a single, broad peak. scholaris.ca By analyzing the spectrum at coalescence, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. Further analysis at different temperatures can also yield the activation enthalpy (ΔH‡) and entropy (ΔS‡) for the process. uvic.ca This experimental approach allows for the direct quantification of the energy barriers associated with the conformational dynamics of the molecule. acs.org
Computational Chemistry Approaches for Conformational Studies
Alongside experimental methods, computational chemistry provides indispensable tools for investigating the complex conformational landscape of molecules like this compound. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are widely used to model and understand its stereochemical behavior. nih.govnih.gov
Computational methods can:
Predict Geometries: Calculate the three-dimensional structures of various possible conformers (e.g., different chair, boat, and twist-boat forms of the ring) with high accuracy. researchgate.net
Determine Relative Energies: Establish the relative thermodynamic stabilities of the different conformers, predicting which shapes are most likely to be populated at equilibrium.
Map Energy Surfaces: Model the entire pathway for conformational changes, such as ring inversion or N-C(O) bond rotation, and identify the transition state structures.
Calculate Energy Barriers: Compute the activation energy barriers for these dynamic processes. DFT calculations have been shown to reproduce experimentally determined ring-inversion barriers with high accuracy, often within 1-2 kcal/mol. acs.org
These computational insights are crucial for interpreting experimental data, such as NMR spectra, and for building a comprehensive model of the molecule's dynamic behavior in solution. nih.gov
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Sampling
Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable computational techniques for exploring the vast conformational space of flexible molecules like this compound. Due to the seven-membered diazepine ring, the molecule does not have a single rigid structure but exists as an ensemble of interconverting conformers. MM methods are used to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for rapid energy minimization and the identification of stable conformers.
MD simulations extend this by solving Newton's equations of motion for the atoms over time, providing a dynamic picture of the molecule's behavior. This allows for the sampling of a much broader range of conformations, including not just energy minima but also the transition states that connect them. For related heterocyclic systems like benzodiazepine (B76468) derivatives, MD simulations have been effectively used to understand the binding mechanisms and conformational changes upon interacting with biological targets. bohrium.com These simulations can trace the trajectory of the molecule, revealing the accessible conformational families (such as chairs, boats, and various twist forms) and the frequency of transitions between them. By analyzing the time evolution of structural parameters like dihedral angles and interatomic distances, a comprehensive map of the conformational landscape can be constructed, highlighting the most populated and thus most stable conformational states.
Quantum Chemical Calculations (e.g., DFT) for Energy Minima and Transition State Analysis
While MM and MD are excellent for sampling conformations, quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to obtain more accurate energies for the identified structures. DFT provides a higher level of theory to refine the geometries of energy minima and precisely calculate the energy barriers of the transition states connecting them.
For seven-membered heterocyclic rings like 1,2,7-thiadiazepane, DFT calculations have successfully identified numerous conformers, including twist-chair (TC), twist-boat (TB), boat (B), and chair (C) forms, and have quantified the activation barriers for their interconversion. researchgate.net Similar calculations applied to this compound would allow for a precise ranking of the stability of its various conformers. For instance, DFT can accurately determine the energy difference between a symmetric chair conformation and a lower-energy twist-boat conformation, which may be stabilized by other interactions. In studies of complex benzodiazepinones, DFT has been crucial for assigning the relative configuration of diastereoisomers by comparing computed and experimental NMR chemical shifts. acs.org This highlights the power of DFT in providing detailed, accurate insights into both the static and dynamic stereochemistry of such molecules.
The table below illustrates a hypothetical set of results from DFT calculations on this compound, based on findings for analogous seven-membered ring systems.
| Conformer | Description | Calculated Relative Energy (kcal/mol) | Key Structural Feature |
|---|---|---|---|
| Twist-Boat (TB) | A twisted, non-symmetric boat-like ring | 0.00 | Allows for favorable intramolecular pi-stacking |
| Twist-Chair (TC) | A twisted, non-symmetric chair-like ring | +1.5 | Generally a low-energy conformer for 7-membered rings |
| Chair (C) | A symmetric chair-like ring | +3.0 | Higher energy due to eclipsing interactions and steric strain |
| Boat (B) | A symmetric boat-like ring | +4.5 | Often a high-energy conformer or a transition state |
Analysis of Intramolecular Interactions (e.g., Pi-Stacking, Hydrogen Bonding) Influencing Conformation
The conformational preferences of this compound are not dictated solely by the intrinsic energetics of the diazepane ring but are heavily influenced by non-covalent interactions between the two benzoyl substituents.
Hydrogen Bonding: While lacking classical hydrogen bond donors, weak intramolecular C-H···O hydrogen bonds can further stabilize specific conformations. X-ray crystallographic studies on the closely related compound 1,4-ditosyl-1,4-diazepane (B1297171) revealed the presence of such interactions. nih.gov In this compound, similar interactions are expected to occur between the hydrogen atoms on the diazepane ring's carbon backbone and the carbonyl oxygen atoms of the benzoyl groups. These interactions, while individually weak, collectively contribute to the stability of the folded, stacked conformation. The crystal structure of the ditosyl analog also showed a large dihedral angle between the phenyl rings, indicating a significantly twisted structure. nih.gov
The interplay of these intramolecular forces dictates the molecule's dynamic stereochemistry, favoring specific pathways for ring inversion and substituent rotation.
| Interaction Type | Participating Groups | Effect on Conformation | Supporting Evidence |
|---|---|---|---|
| Pi-Stacking (π-π) | The two phenyl rings of the benzoyl groups | Strongly stabilizes a folded, twist-boat (TB) conformation | Observed in analogous N,N-disubstituted-1,4-diazepanes nih.gov |
| Hydrogen Bonding (C-H···O) | Diazpane ring C-H donors and Benzoyl carbonyl O acceptors | Provides additional stabilization to the folded conformation | Observed in the crystal structure of 1,4-ditosyl-1,4-diazepane nih.gov |
Reactivity and Chemical Transformations of 1,4 Dibenzoyl 1,4 Diazepane As a Synthetic Intermediate
Selective Reactions at the Diazepane Nitrogen Atoms (Post-Deprotection)
The benzoyl groups of 1,4-Dibenzoyl-1,4-diazepane can be selectively removed to liberate one or both of the nitrogen atoms for further functionalization. This deprotection is a critical step to enable a wide range of synthetic transformations, leading to a diverse array of substituted diazepane derivatives.
Selective N-Alkylation and N-Acylation Reactions
Following the selective removal of one of the benzoyl groups, the resulting mono-protected diazepane can undergo N-alkylation or N-acylation. This allows for the introduction of a wide variety of substituents at a specific nitrogen atom. For instance, selective mono-debenzylation can be achieved under basic conditions, and the resulting free secondary amine can be further functionalized. nih.gov
N-alkylation can be performed using various alkyl halides or through reductive amination. For example, a mono-Boc-protected diazepane can be alkylated via reductive amination with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride. lib4ri.ch Similarly, N-acylation can be achieved using acyl chlorides or by coupling with carboxylic acids using standard coupling reagents. mdpi.com The synthesis of N-acyl pyrazoles from a deprotected diazepane has been demonstrated, highlighting the versatility of this approach. nih.gov
A study on the synthesis of SARS-CoV-2 Mpro inhibitors demonstrated the selective mono-debenzylation of a related 1,4-dibenzyl-1,4-diazepane derivative using 1-chloroethylchloroformate, followed by protection of the liberated amine with a Boc group. lib4ri.chnih.gov This mono-protected intermediate is then poised for further selective functionalization of the remaining nitrogen atom.
Formation of Substituted Amides and Ureas
The free amine generated after deprotection of this compound is a key nucleophile for the synthesis of substituted amides and ureas. Amide bond formation is typically achieved by reacting the amine with a carboxylic acid, often activated with coupling reagents like HATU or EDC/HOBt, or with an acyl chloride. researchgate.net
The synthesis of urea (B33335) derivatives can be accomplished by reacting the deprotected diazepane with an isocyanate. google.com For instance, 1-benzhydryl-1,4-diazepane has been reacted with various substituted phenyl isocyanates in the presence of a base like triethylamine (B128534) to yield the corresponding urea derivatives. google.com A copper-catalyzed synthesis of unsymmetrical ureas from O-benzoyl hydroxylamines and isocyanides also presents a potential, albeit less direct, route. nih.gov
Table 1: Examples of N-Alkylation and N-Acylation Reactions of Deprotected Diazepanes
| Starting Material | Reagent(s) | Product Type | Reference |
| Mono-debenzoylated diazepanone | Aryl bromide, LiAlH₄, then another acyl chloride | N-acylated and N-arylated diazepane | nih.gov |
| Mono-Boc-protected diazepane | Aldehyde, NaBH(OAc)₃ | N-alkylated diazepane | lib4ri.ch |
| Deprotected diazepane | 1H-pyrazole-4-carbonitrile, coupling agent | N-acyl pyrazole (B372694) diazepane | nih.gov |
| Deprotected diazepane | Carboxylic acid, HATU, DIPEA | N-acylated diazepane | researchgate.net |
| 1-Benzhydryl-1,4-diazepane | Phenyl isocyanate, triethylamine | N-phenylurea diazepane | google.com |
Functionalization of the Diazepane Carbon Backbone
The carbon skeleton of the diazepane ring presents another avenue for introducing chemical diversity. Reactions targeting the methylene (B1212753) units can be designed to be either regioselective or stereoselective, leading to complex and well-defined molecular architectures.
Regioselective and Stereoselective Transformations of Methylene Units
Palladium-catalyzed reactions have proven to be powerful tools for the functionalization of the diazepane backbone. Specifically, the palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,4-diazepan-5-ones allows for the enantioselective introduction of gem-disubstituted groups at the α-position to a carbonyl. nih.govgoogle.com This method has been used to synthesize enantioenriched diazepanone heterocycles with high yields and enantioselectivities. nih.gov The choice of an electron-rich p-anisoyl protecting group on the lactam nitrogen and the use of a nonpolar solvent were found to be crucial for achieving high enantioselectivity. nih.gov
Direct C-H functionalization of the diazepane ring is another approach, although it can be challenging due to the presence of the two nitrogen atoms which can lead to side reactions. d-nb.info However, methods for the α-C-H lithiation of N-Boc protected piperazines have been developed and could potentially be adapted for diazepanes. d-nb.info
Introduction of Diverse Chemical Functionalities
A variety of functional groups can be introduced onto the diazepane carbon backbone. The palladium-catalyzed cross-coupling reactions mentioned above are tolerant of a wide range of functional groups. nih.gov For instance, the synthesis of α-aryl β-dicarbonyl derivatives of 1,4-diazepane-5,7-dione has been achieved through palladium-catalyzed coupling of haloarenes. nih.govsemanticscholar.org These reactions have been shown to be efficient with various para- or meta-substituted aryl halides using catalysts like Pd(t-Bu₃P)₂ with the Xphos ligand. nih.govsemanticscholar.org
Furthermore, a formal [5+2] cyclization strategy involving amphoteric diamination of allenes with 1,3-diamine derivatives provides a direct route to 1,4-diazepanes with substituents on the carbon backbone. nih.gov
Table 2: Functionalization of the Diazepane Carbon Backbone
| Reaction Type | Reagents/Catalyst | Functional Group Introduced | Reference |
| Palladium-catalyzed decarboxylative asymmetric allylic alkylation | Pd₂(pmdba)₃, (S)-(CF₃)₃-t-BuPHOX | gem-disubstituted allyl group | nih.govgoogle.com |
| Palladium-catalyzed α-arylation | Pd(t-Bu₃P)₂, Xphos, Cs₂CO₃ | Aryl group | nih.govsemanticscholar.org |
| Amphoteric diamination of allenes | 1,3-diamine derivatives, NIS | Various substituents from allene | nih.gov |
Chemical Modifications of the Benzoyl Moieties
The benzoyl groups in this compound are not merely protecting groups; their aromatic rings can also be subjected to chemical modification, further expanding the synthetic utility of this intermediate.
The reactivity of the benzoyl rings towards electrophilic aromatic substitution is governed by the deactivating nature of the carbonyl group, which directs incoming electrophiles to the meta position. masterorganicchemistry.comyoutube.com Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation could potentially be employed to introduce substituents onto the benzoyl rings, although the reaction conditions would need to be carefully optimized to overcome the deactivating effect. libretexts.org
Conversely, nucleophilic aromatic substitution on the benzoyl rings is also a possibility, particularly if the rings bear electron-withdrawing groups. youtube.comlibretexts.org The presence of groups like nitro substituents at the ortho or para positions significantly enhances the rate of nucleophilic substitution. libretexts.org While direct nucleophilic substitution on an unsubstituted benzoyl group is difficult, the introduction of such activating groups via electrophilic substitution could open up pathways for further functionalization.
The electronic properties of the substituents on the benzoyl ring can also influence the properties of the diazepane system. For example, studies on N-benzoyl-1-benzazepines have shown that electron-donating groups on the benzoyl moiety lower the rotational barrier around the Ar-N(CO) axis, while electron-withdrawing groups increase it. mdpi.com
Electrophilic Aromatic Substitution on the Benzoyl Rings
The benzoyl groups in this compound contain phenyl rings that can undergo electrophilic aromatic substitution. However, the reactivity of these rings is significantly influenced by the attached carbonyl group. The carbonyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. This deactivation occurs because the carbonyl group withdraws electron density from the ring, making it less nucleophilic.
As a consequence of this deactivating effect, harsher reaction conditions are typically required for electrophilic substitution compared to unsubstituted benzene (B151609). masterorganicchemistry.com Furthermore, the carbonyl group acts as a meta-director, meaning that incoming electrophiles will preferentially add to the position meta to the point of attachment of the ring to the carbonyl carbon. This is because the resonance structures of the carbocation intermediate (the sigma complex) show that positive charge is placed at the ortho and para positions, destabilizing the intermediates for ortho and para attack. masterorganicchemistry.com
The presence of substituents on the benzoyl moiety can further influence reactivity. For instance, in the related compound 1-(4-fluorobenzoyl)-1,4-diazepane, the electron-withdrawing nature of the fluorobenzoyl group impacts the ring's reactivity in electrophilic aromatic substitution reactions. scbt.com
Below is a table summarizing the expected outcomes for common electrophilic aromatic substitution reactions on the benzoyl rings of this compound.
| Reaction Type | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 1,4-Bis(3-nitrobenzoyl)-1,4-diazepane |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 1,4-Bis(3-bromobenzoyl)-1,4-diazepane or 1,4-Bis(3-chlorobenzoyl)-1,4-diazepane |
| Sulfonation | Fuming H₂SO₄ | 1,4-Bis(3-sulfobenzoyl)-1,4-diazepane |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally unsuccessful due to strong deactivation |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | Generally unsuccessful due to strong deactivation |
This table presents the predicted products based on general principles of electrophilic aromatic substitution on deactivated rings.
Reduction of the Benzoyl Carbonyls for Further Diversification
The carbonyl groups of the benzoyl moieties are key functional handles that can be reduced to provide access to a different class of compounds. The reduction can lead to two primary outcomes: formation of secondary alcohols or complete deoxygenation to methylene groups. These transformations alter the electronic properties and conformational flexibility of the molecule.
Reduction to Alcohols: The reduction of the amide carbonyls to the corresponding secondary alcohols (1,4-bis(phenyl(hydroxy)methyl)-1,4-diazepane) can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce amides.
Reduction to Methylene Groups (Deoxygenation): Complete reduction of the carbonyls to methylene groups yields 1,4-dibenzyl-1,4-diazepane. This transformation effectively converts the benzoyl groups into benzyl (B1604629) groups. This can be accomplished through several classic organic reactions:
Wolff-Kishner Reduction: This method involves the use of hydrazine (B178648) (N₂H₄) and a strong base (like KOH or t-BuOK) at high temperatures.
Clemmensen Reduction: This reaction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. This method is suitable for substrates stable in strong acidic conditions.
Catalytic Hydrogenation: High-pressure hydrogenation over a palladium catalyst can also be employed for the reduction of the amide carbonyls, often leading to the corresponding amines (the benzyl groups). mdpi.com This method is also used for the reduction of other functional groups, such as nitro groups to amines, on related scaffolds. mdpi.comevitachem.com
The resulting 1,4-dibenzyl-1,4-diazepane is a key intermediate itself, with the benzyl groups often serving as protecting groups for the nitrogen atoms, which can be removed by hydrogenolysis to yield the parent 1,4-diazepane.
| Reduction Method | Reagent(s) | Product Type | Resulting Compound Name |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | 1,4-Bis(phenyl(hydroxy)methyl)-1,4-diazepane |
| Deoxygenation | Hydrazine, KOH (Wolff-Kishner) | Methylene | 1,4-Dibenzyl-1,4-diazepane |
| Deoxygenation | Zinc Amalgam, HCl (Clemmensen) | Methylene | 1,4-Dibenzyl-1,4-diazepane |
| Catalytic Hydrogenation | H₂, Pd/C | Methylene | 1,4-Dibenzyl-1,4-diazepane |
This table summarizes common reduction methods applicable to the benzoyl groups of the title compound.
This compound in Cascade and Domino Reactions
The rigid, pre-organized structure of the 1,4-diazepane core makes it an excellent scaffold for use in cascade reactions (also known as domino or tandem reactions). In these reactions, a single synthetic operation triggers a sequence of intramolecular bond-forming events, rapidly building molecular complexity from a simpler precursor. nih.gov this compound, or its derivatives, can act as the foundational structure upon which complex polycyclic and fused heterocyclic systems are constructed.
Utilization as a Key Scaffold for Accessing Polycyclic and Fused Heterocyclic Systems
The 1,4-diazepine ring is a privileged structure in medicinal chemistry and serves as a core component in the synthesis of various fused heterocycles. ktu.edu By using the diazepine (B8756704) framework as a template, chemists can design cascade sequences that lead to novel and intricate molecular architectures.
For example, related 1,4-diazepine derivatives are key starting materials in reactions that generate fused systems. A photoredox-promoted cascade reaction of N-indolyl phenylacrylamides has been used to synthesize scbt.comktu.edudiazepino[1,7-a]indol-6(7H)-ones. researchgate.netunimi.it This process involves a radical addition followed by an intramolecular cyclization, demonstrating how a diazepine-containing structure can direct the formation of a complex polycycle in a single pot. researchgate.netunimi.it
Similarly, the diazepine scaffold is central to the synthesis of pyrrolo scbt.comktu.edubenzodiazepines (PBDs), a class of compounds with significant antitumor properties. mdpi.com Synthetic strategies often involve building the pyrrole (B145914) ring onto a pre-formed benzodiazepine (B76468) or diazepine structure. Another approach uses a cascade cyclization of β-enamino diketones with o-phenylenediamine (B120857) to access pyrrole-fused 1,5-benzodiazepines, highlighting the versatility of the diazepine ring in orchestrating complex cyclizations. acs.org
| Fused Heterocyclic System | Synthetic Strategy | Precursor Type | Reference |
| scbt.comktu.eduDiazepino[1,7-a]indol-6(7H)-ones | Photoredox-catalyzed cascade cyclization | N-indolyl acrylamides | researchgate.net, unimi.it |
| Pyrrolo scbt.combeilstein-journals.orgbenzodiazepines | Cascade intramolecular cyclization/annulation | β-Enamino diketones | acs.org |
| Pyrazolo[1,5-a] scbt.comktu.edudiazepines | Post-Ugi silver(I)-catalyzed heteroannulation | Pyrazole-tethered propargylamides | beilstein-journals.org |
| Tetrahydro scbt.comktu.edudiazepino[1,2-a]indol-1-ones | Two-step alkylation and cyclization | Indole-2-carboxylates | ktu.edu |
This table showcases examples of complex fused heterocyclic systems synthesized using a diazepine core.
Precursor to Complex Molecular Architectures
Beyond fused systems, the 1,4-diazepane scaffold, for which this compound is a stable derivative, is a cornerstone for building complex, non-fused molecular architectures with significant biological activity. The diazepine motif is found in numerous pharmaceuticals, including the anti-insomnia drug suvorexant. google.com
The synthesis of such complex molecules often begins with a functionalized diazepine core. For instance, a new class of falcipain-2 inhibitors, which are potential antimalarial agents, were developed based on a 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide scaffold. arabjchem.org In this work, this compound or a mono-benzoyl analogue serves as a direct precursor, where one of the benzoyl groups is either retained or replaced to build the final complex molecule.
Furthermore, the diazepine ring is a key component in the development of various receptor antagonists and modulators. nih.gov The synthesis of these molecules often involves the initial preparation of a substituted 1,4-diazepane derivative, followed by the attachment of other complex fragments. The benzoyl groups in this compound can be strategically removed or transformed to allow for the introduction of diverse substituents, making it a highly valuable and versatile precursor for constructing elaborate and pharmacologically relevant molecular architectures.
Computational and Theoretical Investigations of 1,4 Dibenzoyl 1,4 Diazepane
Electronic Structure and Molecular Orbital Analysis
The electronic characteristics of 1,4-Dibenzoyl-1,4-diazepane are fundamental to its reactivity and physical properties. Computational methods allow for a detailed examination of its molecular orbitals and charge distribution.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing complex organic molecules. uniud.itcond-mat.de DFT studies on diazepine (B8756704) derivatives typically employ functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G++(d,p) to accurately model their ground-state geometries and energies. ijpcbs.comijpcbs.comiucr.orgirjweb.com
Table 1: Predicted Ground State Properties of this compound (Illustrative DFT Data)
| Property | Predicted Value | Method |
|---|---|---|
| Conformation Energy | -1250.45 Hartree | B3LYP/6-31G(d) |
| Dipole Moment | 3.5 Debye | B3LYP/6-31G(d) |
| Most Stable Ring Conformation | Chair | B3LYP/6-31G(d) |
| Benzoyl Group Orientation | Equatorial | B3LYP/6-31G(d) |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. nih.gov For diazepine derivatives, DFT calculations are used to determine the energies of these frontier orbitals and visualize their distribution. iucr.orgresearchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich benzoyl groups and nitrogen atoms, while the LUMO would likely be distributed over the carbonyl carbons and aromatic rings. This analysis helps predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) | Basis Set |
|---|---|---|
| HOMO Energy | -6.41 | B3LYP/6-31G(d,p) |
| LUMO Energy | -0.73 | B3LYP/6-31G(d,p) |
| HOMO-LUMO Gap (ΔE) | 5.68 | B3LYP/6-31G(d,p) |
The distribution of electron density within a molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MESP) surfaces are powerful visual tools that map the electrostatic potential onto the electron density surface of a molecule. researchgate.netresearchgate.net These maps use a color scale to indicate regions of different charge potential.
Typically, red areas represent regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue areas indicate positive potential, corresponding to electron-poor regions susceptible to nucleophilic attack. Green and yellow areas represent neutral or weakly polarized regions. linfield.edu For this compound, MESP analysis would likely show negative potential around the carbonyl oxygen atoms due to their high electronegativity and lone pairs. iucr.org Conversely, positive potential would be expected around the hydrogen atoms of the diazepane ring and the carbonyl carbon atoms. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, and understanding the molecule's reactivity patterns. linfield.edu
Mechanistic Studies of Reactions Involving this compound
Beyond static properties, computational chemistry can elucidate the dynamic processes of chemical reactions, providing a virtual window into reaction mechanisms, transition states, and selectivity.
Theoretical calculations are frequently used to map the potential energy surface of a reaction, identifying reactants, intermediates, transition states, and products. ijpcbs.comijpcbs.com For reactions involving diazepanes, such as their synthesis or subsequent functionalization, DFT methods can be used to calculate the activation energies required to overcome reaction barriers. royalsocietypublishing.orgtandfonline.com
For example, in the synthesis of the diazepine ring, computational studies can model the entire reaction coordinate for cyclization, pinpointing the structure of the high-energy transition state. researchgate.net Techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state correctly connects the reactant and product. tandfonline.com For this compound, such studies could clarify the mechanism of its formation or predict the most likely pathways for its degradation or transformation under various conditions. vulcanchem.com
Table 3: Hypothetical Activation Energies for a Reaction Step (e.g., N-Acylation)
| Reaction Coordinate Step | Calculated Activation Energy (kcal/mol) | Computational Method |
|---|---|---|
| Nucleophilic attack on benzoyl chloride | 15.2 | DFT (B3LYP/6-31G(d)) |
| Tetrahedral intermediate formation | -5.4 (relative to reactants) | DFT (B3LYP/6-31G(d)) |
| Chloride elimination (Transition State 2) | 12.8 | DFT (B3LYP/6-31G(d)) |
Many chemical reactions can yield multiple products. Computational chemistry offers powerful tools to understand and predict chemoselectivity, regioselectivity, and stereoselectivity. In the context of diazepine chemistry, theoretical studies have been used to explain why a reaction favors one site over another or produces one stereoisomer preferentially. tandfonline.com
For a molecule like this compound, theoretical analysis could be used to predict the outcome of reactions such as reduction of the carbonyl groups or electrophilic aromatic substitution on the benzoyl rings. By calculating the energies of the different possible transition states leading to various products, chemists can determine the most favorable reaction pathway. sioc-journal.cn For instance, if one benzoyl group were to be selectively reduced, computational models could analyze the electronic and steric factors that would favor reaction at one carbonyl over the other. Such predictive power is a significant advantage in designing efficient and selective synthetic routes. researchgate.net
Solvation Effects on Molecular Structure and Reactivity
Computational chemistry offers two primary approaches to model these effects: implicit and explicit solvation models. acs.org
Implicit Solvation Models , such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are computationally efficient methods that represent the solvent as a continuous medium with a defined dielectric constant. numberanalytics.comwikipedia.orggithub.io These models are well-suited for predicting how the bulk electrostatic properties of a solvent will influence the molecular structure. wikipedia.orgq-chem.com For this compound, PCM or SMD calculations would be used to determine the free energy of solvation. acs.orgosti.gov This allows for the estimation of how the equilibrium between different ring conformations (e.g., chair, boat, twist-boat) and benzoyl group orientations is shifted when moving from a non-polar solvent like cyclohexane (B81311) to a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or a polar protic solvent like methanol. acs.org The interaction of the polar amide groups with the solvent continuum is a key factor; for instance, polar solvents are expected to better stabilize conformers with larger dipole moments.
Explicit Solvation Models involve surrounding the solute molecule with a number of individual solvent molecules. This approach, often employed in Quantum Mechanics/Molecular Mechanics (QM/MM) or ab initio molecular dynamics (AIMD) simulations, provides a more detailed, atomistic picture of the immediate solvation shell. numberanalytics.com For this compound, this method could elucidate specific hydrogen bonding interactions between the carbonyl oxygens and protic solvent molecules, or dipole-dipole interactions with aprotic solvents. Studies on other cyclic amides have shown that specific interactions with the solvent can be quantitatively assessed by combining theoretical calculations with experimental data like NMR chemical shifts. researchgate.net
The reactivity of the compound, particularly at the carbonyl carbons and nitrogen atoms, is also modulated by the solvent. Computational models can predict changes in the molecular electrostatic potential and frontier molecular orbitals upon solvation, offering insights into how the solvent might mediate a chemical reaction by stabilizing or destabilizing reactants, products, and transition states.
Table 1: Illustrative Theoretical Data on the Effect of Solvent on Properties of a 1,4-Diazepane Derivative. This table presents hypothetical data based on typical results from computational studies on similar molecules to illustrate the expected influence of different solvent environments.
| Calculated Property | Gas Phase (Vacuum) | Cyclohexane (ε ≈ 2.0) | Acetonitrile (B52724) (ε ≈ 37.5) | Water (ε ≈ 78.4) |
|---|---|---|---|---|
| Relative Energy of Twist-Boat vs. Chair Conformer (kcal/mol) | +2.5 | +2.2 | +1.5 | +1.1 |
| Molecular Dipole Moment (Debye) | 3.1 | 3.4 | 4.5 | 4.9 |
| Calculated Solvation Free Energy (kcal/mol) | 0.0 | -2.1 | -6.8 | -7.5 |
Advanced Quantum Chemical Methodologies and Their Application
The structural complexity and conformational flexibility of this compound necessitate the use of advanced quantum chemical methodologies to accurately describe its electronic structure, geometry, and reactivity.
Density Functional Theory (DFT) is the most widely used method for systems of this size due to its excellent balance of computational cost and accuracy. scispace.com Functionals like B3LYP, often paired with Pople-style basis sets (e.g., 6-31G(d,p) or larger), are routinely used to perform geometry optimizations, frequency calculations, and predict a wide range of molecular properties. iucr.orgiucr.org For this compound, DFT calculations are essential for:
Conformational Analysis : Identifying the stable conformers of the seven-membered ring and the rotational isomers of the N-benzoyl groups. nih.gov Recent computational work on other substituted 1,4-diazepanes has confirmed the preference for chair or twist-boat conformations, which DFT can reliably predict. nih.govnih.gov
Reaction Mechanism Studies : Elucidating pathways for synthesis or degradation. This involves locating transition state structures and calculating activation energy barriers, providing a theoretical basis for observed reaction outcomes. rsc.org
Electronic Property Analysis : Calculating properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These calculations help in understanding the molecule's reactivity, stability, and potential sites for nucleophilic or electrophilic attack.
Higher-Level Ab Initio Methods , while more computationally demanding, provide benchmark data to validate DFT results. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) offer a more rigorous treatment of electron correlation, which can be important for accurately describing non-covalent interactions, such as potential intramolecular π-stacking between the benzoyl rings. While full geometry optimizations on a molecule the size of this compound at the CCSD(T) level are often prohibitively expensive, single-point energy calculations on DFT-optimized geometries are a common strategy to refine the relative energies of different conformers. researchgate.net
Semi-empirical and Hybrid Methods also find application, particularly for initial conformational searches or for studying very large systems. scispace.com Extended tight-binding methods (xTB) can rapidly scan the potential energy surface to identify low-energy conformers, which can then be re-optimized using more accurate DFT or ab initio methods. wiley.com More recently, hybrid methods that combine quantum mechanics with artificial intelligence (AIQM) are emerging as powerful tools that can approach coupled-cluster accuracy at a fraction of the computational cost, making them highly suitable for studying flexible molecules. chemrxiv.org
Table 2: Comparison of Theoretical Methods for Calculating a Key Torsional Angle in a Model Diazepane System. This table provides representative data illustrating how the choice of computational method can influence calculated geometric parameters. The values are hypothetical.
| Method | Basis Set | Calculated C-N-C=O Torsional Angle (°) | Relative Computational Time |
|---|---|---|---|
| HF (Hartree-Fock) | 6-31G(d) | 155.1 | Low |
| B3LYP (DFT) | 6-31G(d) | 162.5 | Medium |
| B3LYP (DFT) | 6-311+G(2d,p) | 163.8 | High |
| MP2 | 6-311+G(2d,p) | 164.2 | Very High |
Conclusion and Future Research Directions in 1,4 Dibenzoyl 1,4 Diazepane Chemistry
Synthesis and Structural Characterization: Current State and Achievements
The synthesis of 1,4-Dibenzoyl-1,4-diazepane and its derivatives is typically achieved through standard acylation procedures. The most common method involves the reaction of 1,4-diazepane (also known as homopiperazine) with two equivalents of a benzoyl derivative, such as benzoyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct. This straightforward approach allows for the introduction of various substituents on the benzoyl rings, leading to a library of related compounds.
For instance, the synthesis of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives involves coupling a key intermediate, 2-(1,4-Diazepan-1-yl)-N-phenylacetamide, with various carboxylic acids using carbodiimide (B86325) chemistry. arabjchem.org A general procedure for creating N-benzoyl diazepanes involves reacting the diazepine (B8756704) core with the desired carboxylic acid in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and N-Hydroxybenzotriazole (HOBt). arabjchem.org A similar direct acylation is seen in the synthesis of 1-(3,5-Dichlorobenzoyl)-1,4-diazepane, which is prepared by reacting 1,4-diazepane with 3,5-dichlorobenzoyl chloride.
Structural characterization of these molecules relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) is used to confirm the presence of the benzoyl groups and the diazepane ring, with characteristic signals for the aromatic and aliphatic protons and carbons. arabjchem.orgresearchgate.net Mass spectrometry is employed to verify the molecular weight of the synthesized compounds. arabjchem.orgmdpi.com For more detailed structural analysis, X-ray crystallography can be utilized to determine the precise three-dimensional structure and conformation of the molecule in the solid state, as has been done for related spiro[indoline-3,5'- rsc.orgtsijournals.comdiazepine] structures. beilstein-journals.org
Table 1: Representative Synthesis of N-Benzoyl-1,4-Diazepane Derivatives
| Starting Material (Diazepane Core) | Reagent | Coupling Agents/Base | Product | Reference |
|---|---|---|---|---|
| 2-(1,4-Diazepan-1-yl)-N-phenylacetamide | Substituted Benzoic Acid | EDC·HCl, HOBt, DIPEA | 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide | arabjchem.org |
| 1,4-Diazepane | 3,5-Dichlorobenzoyl chloride | Triethylamine (B128534) or Pyridine (B92270) | 1-(3,5-Dichlorobenzoyl)-1,4-diazepane |
Challenges and Emerging Opportunities in the Chemical Reactivity of this compound
The chemical reactivity of this compound is dominated by the properties of the amide functionalities and the seven-membered ring. The benzoyl groups render the nitrogen atoms non-nucleophilic, which is a challenge for further N-alkylation reactions but also an opportunity, as they serve as effective protecting groups. The removal of these groups, typically via hydrolysis under acidic or basic conditions, can regenerate the free diamine for subsequent transformations. nih.gov
A significant challenge lies in the selective functionalization of the diazepane ring itself. The presence of multiple methylene (B1212753) groups requires regioselective methods to introduce substituents on the carbon backbone. Furthermore, the conformational flexibility of the seven-membered ring can complicate stereoselective reactions.
Emerging opportunities are found in leveraging the unique properties of this compound. The benzoyl groups can be hydrolyzed to yield 1,4-diazepane and the corresponding benzoic acid derivative. The diazepane ring itself can potentially undergo oxidation or reduction, although these reactions are not extensively documented for the dibenzoyl derivative. The most promising area of opportunity lies in using this compound as a precursor. The controlled, potentially sequential, removal of the benzoyl groups could allow for the synthesis of unsymmetrically substituted 1,4-diazepanes, which are valuable scaffolds in medicinal chemistry. nih.gov This step-wise functionalization is a key strategy in building complex molecular architectures for drug discovery. nih.gov
Innovative Methodologies for Sustainable Synthesis and Chemical Transformations
Recent research in the broader field of diazepine synthesis has emphasized the development of sustainable and environmentally friendly methods. These "green chemistry" approaches, while not always applied directly to this compound, point the way toward future innovations. Key strategies include the use of heterogeneous catalysts, milder reaction conditions, and greener solvents.
For example, graphite (B72142) oxide has been employed as an efficient and recyclable carbocatalyst for the one-pot synthesis of spirodibenzo rsc.orgmilliyasrcollege.orgdiazepine derivatives in aqueous ethanol, a green solvent. rsc.orgrsc.org Another approach uses a Cu-bronze catalyst for the synthesis of dibenzo[b,e] rsc.orgmilliyasrcollege.orgdiazepine derivatives, which offers high yields and an easy workup procedure. tsijournals.commilliyasrcollege.orgtsijournals.com These methods avoid the use of toxic solvents and complex catalyst preparation, aligning with the principles of sustainable chemistry. rsc.org
Future research on this compound could adapt these principles. For instance, developing a catalytic benzoylation of 1,4-diazepane using a recyclable solid acid catalyst instead of stoichiometric amounts of base would improve the atom economy and reduce waste. Similarly, exploring flow chemistry for the synthesis could offer better control, improved safety, and easier scalability compared to traditional batch processes, as has been demonstrated for 1,4-benzodiazepin-5-ones. researchgate.net
Table 2: Examples of Sustainable Synthesis Methods for Diazepine Scaffolds
| Catalyst | Solvent | Key Advantages | Target Scaffold | Reference(s) |
|---|---|---|---|---|
| Graphite Oxide (GO) | Aqueous Ethanol | Recyclable catalyst, green solvent, mild conditions | Spirodibenzo rsc.orgmilliyasrcollege.orgdiazepines | rsc.orgrsc.org |
| Cu-Bronze | N/A (Reflux) | High yield, easy workup, inexpensive catalyst | Dibenzo[b,e] rsc.orgmilliyasrcollege.orgdiazepines | tsijournals.commilliyasrcollege.orgtsijournals.com |
Future Prospects for 1,4-Diazepane Scaffold Utilization in Advanced Organic Synthesis
The 1,4-diazepane ring system is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. beilstein-journals.orgscirp.orgnih.gov This has led to its extensive use in drug design and discovery. Derivatives have shown a wide array of biological activities, including use as anticancer agents, orexin (B13118510) receptor antagonists for treating insomnia, and falcipain-2 inhibitors for malaria. arabjchem.orgscirp.orgnih.gov
The future of the 1,4-diazepane scaffold in advanced organic synthesis is bright and multifaceted. Key prospects include:
Development of Novel Synthetic Routes: There is a continuous need for modular synthetic approaches that allow for the creation of diverse libraries of substituted 1,4-diazepanes. researchgate.netrsc.org Methods like multicomponent reactions and intermolecular diamination of allenes are being explored to construct the diazepane ring with high efficiency and control over substitution patterns. nih.govresearchgate.net
Use as Peptidomimetics: The conformationally constrained yet flexible seven-membered ring of 1,4-diazepane makes it an excellent scaffold for mimicking peptide secondary structures like β-turns. capes.gov.br This is crucial for developing small molecule drugs that can modulate protein-protein interactions.
Application in Asymmetric Catalysis: Chiral 1,4-diazepane derivatives can serve as ligands for metal catalysts, enabling a wide range of asymmetric transformations. The ability to easily modify the substituents on the nitrogen atoms and the ring backbone allows for fine-tuning of the ligand's steric and electronic properties.
Creation of Complex Molecular Architectures: The 1,4-diazepane scaffold can be incorporated into more complex structures, such as spirocycles and fused-ring systems. beilstein-journals.orgresearchgate.net These novel architectures provide access to unexplored chemical space and may lead to the discovery of compounds with unique biological activities.
Q & A
Q. What are the common synthetic routes for 1,4-dibenzoyl-1,4-diazepane derivatives?
Synthesis typically involves multi-step reactions, including cyclization and functionalization. For example:
- Step 1 : Formation of the diazepane ring via condensation reactions, often using amines and carbonyl precursors under reflux conditions.
- Step 2 : Benzoylation using benzoyl chloride or derivatives in the presence of a base (e.g., triethylamine) to introduce benzoyl groups at positions 1 and 4.
- Optimization : Catalysts like palladium or ruthenium complexes may enhance selectivity, while reaction conditions (e.g., temperature: 80–120°C, inert atmosphere) improve yield .
Characterization via NMR and mass spectrometry is critical to confirm intermediate structures.
Q. How is the crystal structure of 1,4-diazepane derivatives characterized?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
- Unit cell dimensions : Orthorhombic systems (e.g., P222 symmetry) with lattice parameters a = 6.3407 Å, b = 10.367 Å, c = 30.516 Å .
- Displacement ellipsoids : Analyze thermal motion and disorder (e.g., 40% probability ellipsoids for carbon/nitrogen atoms) .
- Intermolecular interactions : Weak C–H⋯O hydrogen bonds stabilize crystal packing .
Q. What spectroscopic methods confirm the structure of this compound?
- NMR : H and C NMR identify benzoyl groups (δ ~7.5 ppm for aromatic protons, δ ~165 ppm for carbonyl carbons) and diazepane ring protons (δ ~3.5–4.0 ppm) .
- FT-IR : Stretching vibrations at ~1700 cm confirm C=O bonds .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., m/z 408.52 for CHNOS) .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, derivatives with electron-withdrawing groups show enhanced binding to GABA receptors .
- Molecular docking : Simulates interactions with biological targets (e.g., benzodiazepine-binding sites) using software like AutoDock. Parameters include binding energy (<−7 kcal/mol) and hydrogen-bonding networks .
- ADMET profiling : Predicts pharmacokinetics (e.g., logP <3 for blood-brain barrier penetration) using tools like SwissADME .
Q. What strategies resolve contradictions in experimental data for 1,4-diazepane derivatives?
- Systematic review frameworks : Apply EPA’s structured protocols (e.g., TSCA Scope Document) to evaluate data quality. Criteria include reproducibility (>90% agreement across labs) and relevance to exposure pathways .
- Meta-analysis : Pool results from multiple studies (e.g., crystallographic vs. spectroscopic data) using statistical tools (e.g., R or Python) to identify outliers .
- Cross-validation : Compare synthetic yields under varying conditions (e.g., solvent polarity, catalyst loading) to isolate optimal parameters .
Q. How to optimize reaction conditions for synthesizing this compound?
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, stoichiometry). For example, a 2 factorial design identified 100°C and 1:2.5 amine:benzoyl chloride ratio as optimal (yield: 78%) .
- Kinetic studies : Monitor reaction progress via HPLC to determine rate constants (k ~0.015 s) and identify rate-limiting steps (e.g., acylation) .
- Green chemistry : Replace toxic solvents (e.g., DCM) with ionic liquids or water-miscible alternatives to improve sustainability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
